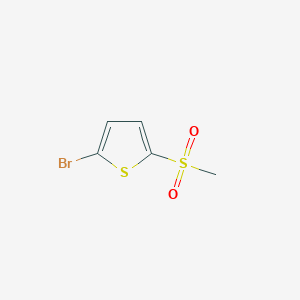

2-Bromo-5-(methylsulfonyl)thiophene

Description

Significance of Thiophene (B33073) Scaffolds in Modern Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, represents a privileged scaffold in contemporary chemistry, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.netbenthamdirect.com First discovered in 1882 by Viktor Meyer as an impurity in benzene (B151609), thiophene and its derivatives have since become integral building blocks for a vast array of functional molecules. nih.gov The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a biologically active compound without a significant loss of activity. wikipedia.org This is exemplified in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netbenthamdirect.comcognizancejournal.com In materials science, polythiophenes and their derivatives are investigated for their electrically conductive properties, with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov

Overview of Halogenated Thiophenes in Organic Synthesis

The introduction of halogen atoms onto the thiophene ring dramatically enhances its synthetic versatility. nih.gov Halogenated thiophenes are crucial intermediates in a multitude of chemical transformations, most notably in cross-coupling reactions. The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org For instance, 2-bromothiophene (B119243) is a precursor in the synthesis of several drugs, including ticlopidine (B1205844) and clopidogrel. wikipedia.org The bromination of thiophene occurs readily, often with high regioselectivity, favoring the 2- and 5-positions due to the electron-rich nature of the thiophene ring. wikipedia.org This facile halogenation allows for the strategic placement of functional groups, which is a cornerstone of modern synthetic organic chemistry.

Introduction to Sulfonyl Groups in Organic Chemistry

The sulfonyl group (–SO₂–) is a hexavalent sulfur functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org This group is strongly electron-withdrawing and significantly influences the physical and chemical properties of a molecule. fiveable.me The introduction of a sulfonyl group can enhance the polarity and reactivity of a compound. ontosight.ai In organic synthesis, sulfonyl groups are employed as protecting groups, activating groups, and as key components in various named reactions. fiveable.meontosight.ai Furthermore, sulfonyl-containing compounds, such as sulfonamides, are a prominent class of pharmaceuticals with a broad range of biological activities, including antibacterial and anti-inflammatory effects. fiveable.meontosight.ai The sulfonyl group's ability to act as a hydrogen bond acceptor and to modulate the electronic properties of a molecule makes it a valuable functionality in drug design. ontosight.ai

Research Context of 2-Bromo-5-(methylsulfonyl)thiophene

This compound (CAS No: 2160-61-4) is a disubstituted thiophene that incorporates both a synthetically useful bromine atom and a strongly electron-withdrawing methylsulfonyl group. This specific arrangement of functional groups on the thiophene scaffold makes it a valuable intermediate in organic synthesis. The bromine atom provides a site for cross-coupling reactions, while the methylsulfonyl group modulates the reactivity of the thiophene ring and can influence the biological activity of derivative compounds. Research into this compound is often situated within the development of novel pharmaceuticals and functional organic materials. For instance, it has been investigated for its potential antibacterial properties.

This compound: A Detailed Profile

Synthesis and Reactions

The synthesis of this compound typically involves the bromination of a pre-existing methylsulfonylthiophene derivative. One common approach is the bromination of 5-(methylsulfonyl)thiophene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

The reactivity of this compound is dictated by its two functional groups. The bromine atom at the 2-position is susceptible to a variety of nucleophilic substitution and cross-coupling reactions. For example, it can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. The electron-withdrawing nature of the methylsulfonyl group at the 5-position influences the regioselectivity and rate of these reactions. The sulfonyl group itself can undergo reduction to the corresponding sulfide (B99878) under specific conditions.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are consistent with its chemical structure.

Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrO₂S₂ |

| Molecular Weight | 241.12 g/mol |

Spectroscopic Data of this compound

| Spectroscopic Technique | Observed Features |

|---|---|

| ¹H NMR | Signals corresponding to the thiophene ring protons and the methyl protons of the sulfonyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring and the methyl group. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQCEWGVFVQJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589613 | |

| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-61-4 | |

| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methanesulfonylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reaction Chemistry and Mechanistic Studies of 2 Bromo 5 Methylsulfonyl Thiophene

Nucleophilic Substitution Reactions at the Bromine Center

The thiophene (B33073) ring, particularly when substituted with electron-withdrawing groups, is significantly more reactive towards nucleophilic substitution than its benzene (B151609) counterparts. uoanbar.edu.iqedurev.in In the case of 2-Bromo-5-(methylsulfonyl)thiophene, the potent electron-withdrawing nature of the methylsulfonyl group at the 5-position enhances the electrophilicity of the carbon atom bonded to the bromine at the 2-position, making it susceptible to nucleophilic attack.

The mechanism of nucleophilic aromatic substitution (SNAr) on thiophene derivatives generally proceeds through a stepwise addition-elimination pathway. nih.gov A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the methylsulfonyl group is crucial for stabilizing this intermediate by delocalizing the negative charge. Subsequently, the bromine atom is eliminated, restoring the aromaticity of the thiophene ring.

Studies have shown that the reactivity of halothiophenes in SNAr reactions is significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with amines like pyrrolidine, piperidine, and morpholine (B109124) have been investigated, demonstrating that the reaction rates are often faster in ionic liquids compared to conventional organic solvents. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the general principles of SNAr on activated thiophenes suggest that it will readily undergo substitution with a variety of nucleophiles. nih.govnih.gov

Electrophilic Aromatic Substitution on the Thiophene Ring

Thiophene is generally more reactive than benzene in electrophilic aromatic substitution reactions due to the electron-donating character of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.com However, in this compound, the strong electron-withdrawing methylsulfonyl group deactivates the thiophene ring towards electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com For a deactivated substrate like this compound, harsh reaction conditions would likely be required, which could lead to side reactions or decomposition.

Cross-Coupling Reactivity Profiles

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. nih.govnih.gov Halogenated thiophenes are common substrates in these reactions. nih.govresearchgate.net The reaction of this compound with various aryl boronic acids in the presence of a palladium catalyst and a base would be expected to yield the corresponding 2-aryl-5-(methylsulfonyl)thiophene derivatives.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and yield of the reaction. For instance, palladium catalysts like Pd(PPh₃)₄ are commonly employed. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 2-Bromo-5-(bromomethyl)thiophene (B1590285) | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-(Bromomethyl)-5-aryl-thiophene | nih.gov |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids/esters | Pd(0) catalyst | - | - | 5-Arylthiophene-2-sulfonamides | researchgate.net |

| 2-Bromothiophene (B119243) | p-Bromofluorobenzene | NiCl₂(dppe) | - | - | 2-(4-Fluorophenyl)thiophene | google.com |

Stille Coupling and Related Reactions

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org This reaction is also applicable to substrates like this compound. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. wikipedia.org

Additives such as copper(I) salts can sometimes accelerate the rate of Stille couplings. harvard.edu The choice of palladium catalyst and ligands is crucial for optimizing the reaction.

Metalation and Halogen-Metal Exchange Pathways

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into an organometallic species. wikipedia.org For this compound, this reaction typically involves treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. This process results in the formation of a highly reactive 2-lithio-5-(methylsulfonyl)thiophene intermediate.

This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position. This two-step sequence of halogen-metal exchange followed by electrophilic quench is a powerful synthetic strategy. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org

It is important to control the reaction conditions, particularly the temperature, to prevent side reactions, such as the "halogen dance" rearrangement.

Rearrangement Reactions (e.g., Halogen Dance)

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This reaction can occur when a halogenated aromatic compound is treated with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA). clockss.orgwhiterose.ac.uk

Electrochemical Reactivity and Reduction Mechanisms

The electrochemical properties of this compound are of significant interest for understanding its redox behavior. The thiophene ring, activated by the potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group, exhibits distinct electrochemical characteristics. While detailed studies specifically on this compound are not extensively reported, its reactivity can be inferred from the behavior of related thiophene sulfones and aryl halides.

The primary electrochemical process of interest is the reduction of the carbon-bromine bond. Generally, the electrochemical reduction of aryl halides can proceed via two main mechanistic pathways:

Stepwise Mechanism: This involves an initial single-electron transfer to the molecule to form a radical anion intermediate. This intermediate then undergoes cleavage of the C-Br bond to yield an aryl radical and a bromide anion. The resulting aryl radical can be further reduced in a subsequent step to form a carbanion, which is then protonated by a proton source in the medium.

Concerted Mechanism: In this pathway, the electron transfer and the cleavage of the C-Br bond occur in a single, concerted step, directly forming the aryl radical and the bromide anion without a stable radical anion intermediate.

The presence of the 5-methylsulfonyl group is crucial in dictating the mechanism and the reduction potential. This group stabilizes the transient radical anion formed during the stepwise mechanism, making this pathway more favorable. By withdrawing electron density, it lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the thiophene ring, thus making the compound easier to reduce (i.e., it shifts the reduction potential to less negative values).

| Parameter | Influence on Electrochemical Reduction |

| Methylsulfonyl Group | Strongly electron-withdrawing; stabilizes radical anion intermediates and lowers the reduction potential. |

| Bromo Substituent | The site of reductive cleavage (C-Br bond). |

| Reaction Mechanism | Likely a stepwise process involving a radical anion intermediate, favored by the stabilizing effect of the sulfonyl group. |

Mechanistic Investigations of Complex Transformations (e.g., SNAr)

The this compound scaffold is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a direct consequence of the powerful electron-withdrawing nature of the methylsulfonyl group, which is essential for stabilizing the key intermediate of the reaction.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. strath.ac.uk

Step 1 (Addition): A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The methylsulfonyl group at the 5-position is critical as it delocalizes the negative charge through resonance, thereby stabilizing this intermediate. This stabilization lowers the activation energy of the first step, which is typically the rate-determining step.

Step 2 (Elimination): The leaving group (bromide ion) is expelled, and the aromaticity of the thiophene ring is restored, yielding the final substitution product.

Recent studies have also proposed a concerted mechanism (cSNAr) where bond formation and bond breaking occur simultaneously, bypassing the Meisenheimer intermediate. strath.ac.uk A recent view suggests the concerted mechanism may be common, while the two-step process occurs for highly activated substrates. researchgate.net For a substrate as activated as this compound, the stepwise mechanism involving a Meisenheimer complex is considered highly plausible. nih.gov The methylsulfonyl group also exerts regiochemical control, deactivating the β-position (C4) of the thiophene ring and strongly directing the nucleophilic attack to the α-position (C2) where the bromine is located.

The efficiency and outcome of these SNAr reactions are influenced by several factors, as detailed in the table below.

| Factor | Influence on SNAr Reaction Mechanism and Rate |

| Nucleophile | Stronger nucleophiles generally increase the reaction rate. The nature of the nucleophile can influence whether the mechanism is stepwise or borderline concerted. nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are typically used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.net |

| Leaving Group | The reactivity order is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state leading to the Meisenheimer complex. However, the C-X bond cleavage step can sometimes alter this trend. |

| Temperature | Higher temperatures generally increase the reaction rate, although mild conditions are often sufficient due to the high activation of the substrate. |

Intramolecular Cyclization Reactions

This compound is a valuable precursor for synthesizing fused heterocyclic systems via intramolecular cyclization reactions. Such reactions involve the formation of a new ring by creating a bond between a substituent (or a derivative thereof) and another position on the thiophene ring.

While specific examples of intramolecular cyclizations starting directly from this compound are not widely documented, its structure provides clear handles for such transformations. A common strategy would involve a two-stage process:

Functionalization: The bromine atom is first displaced by a nucleophile that contains a second reactive site. This is typically achieved via an SNAr reaction or a metal-catalyzed cross-coupling reaction.

Cyclization: The newly introduced side chain is then induced to react with another part of the molecule. For example, a tethered nucleophilic group could attack the carbon at the 4-position of the thiophene ring in an intramolecular nucleophilic substitution, or a radical cyclization could be initiated.

A conceptual parallel can be drawn from other systems where intramolecular reactions lead to complex heterocycles. For instance, the synthesis of cinnolines from 2-nitrobenzyl alcohol involves a key intramolecular redox reaction followed by cyclization and aromatization. nih.gov This illustrates the type of multi-step cascade that could be envisioned for derivatives of this compound to build fused-ring structures. The design of the linking chain between the reactive groups would be critical in controlling the regioselectivity and the size of the newly formed ring.

Spectroscopic and Structural Elucidation of 2 Bromo 5 Methylsulfonyl Thiophene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-Bromo-5-(methylsulfonyl)thiophene, ¹H and ¹³C NMR provide valuable insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) ring typically appear as doublets in the aromatic region, generally between δ 7.2 and 7.4 ppm. The methylsulfonyl group gives rise to a characteristic singlet peak around δ 3.0–3.2 ppm.

The ¹³C NMR spectrum further confirms the substitution pattern. The carbon atom attached to the bromine (C-Br) is expected to resonate at approximately 120 ppm. The chemical shifts of the other thiophene ring carbons are also influenced by the electron-withdrawing nature of both the bromine and methylsulfonyl substituents.

For comparison, the ¹H NMR spectrum of the parent compound, thiophene, shows signals for the α-protons at δ 7.327 ppm and the β-protons at δ 7.116 ppm. chemicalbook.com In 2-bromothiophene (B119243), the proton signals are shifted, with resonances observed at approximately 7.209 ppm, 7.037 ppm, and 6.859 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| This compound | Thiophene Protons | 7.2–7.4 | Doublet |

| Methylsulfonyl Protons | 3.0–3.2 | Singlet | |

| Thiophene | α-Protons | 7.327 | |

| β-Protons | 7.116 | ||

| 2-Bromothiophene | Thiophene Protons | 6.859-7.209 | Multiplet |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS can validate the molecular ion, for instance, showing a peak at an m/z of 255.9 for the molecular formula C₅H₅BrO₂S₂. This technique is crucial for confirming the identity of newly synthesized derivatives and for analyzing fragmentation patterns, which can provide further structural information. For instance, the mass spectra of 2-thiophenesulfonyl derivatives have been studied to understand their behavior under electron impact. researchgate.net

Table 2: Molecular Weights of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₅H₅BrO₂S₂ | 241.1 |

| 2-Bromo-5-(methanesulfonylmethyl)thiophene | C₆H₇BrO₂S₂ | 255.2 |

| 2-Bromo-5-(3-methylsulfonylpropyl)thiophene | C₈H₁₁BrO₂S₂ | 283.2 |

| 2-Bromo-5-(3-methoxypropylsulfonyl)thiophene | C₈H₁₁BrO₃S₂ | 299.2 |

| Thiophene, 2-bromo-5-[(ethylsulfonyl)methyl]- | C₇H₉BrO₂S₂ | 269.18 |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. In this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-S stretching vibrations of the thiophene ring and the C-Br stretching vibration would also be present at lower frequencies. The NIST Chemistry WebBook provides IR spectral data for the related compound 2-bromothiophene. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For compounds like this compound, the absorption maximum (λmax) is typically found in the 250–300 nm range, which is indicative of π→π* transitions within the thiophene ring. The presence of the electron-withdrawing methylsulfonyl group and the bromine atom can influence the energy of these transitions, causing shifts in the λmax compared to unsubstituted thiophene. The UV-Vis spectrum of thiophene itself shows absorption bands that can be compared to its derivatives. researchgate.netspectrabase.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography allows for a detailed analysis of the bond lengths and angles within the this compound molecule and its derivatives. For example, in the crystal structure of 2,5-Bis(5-bromo-2-thienyl)thiophene, the mean C-C bond length is reported to be 0.008 Å. researchgate.net The conformation of the methylsulfonyl group relative to the thiophene ring can also be determined. This information is critical for understanding the steric and electronic effects of the substituents on the thiophene core.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species that possess one or more unpaired electrons, such as free radicals and transition metal complexes. researchgate.net The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the two spin states of the electron, and the resulting spectrum provides valuable information about the electronic structure and environment of the radical species.

For a molecule like this compound, radical species can be generated, for instance, through one-electron oxidation or reduction processes. The resulting radical cation or anion would be amenable to study by ESR spectroscopy. The ESR spectrum is characterized by the g-factor, which is a measure of the magnetic moment of the unpaired electron, and by hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei in the molecule.

In the case of a radical derived from this compound, the g-factor would be expected to be close to that of a free electron (approximately 2.0023) but would be influenced by the presence of the sulfur atom in the thiophene ring and the sulfonyl group. libretexts.org Sulfur-containing radicals often exhibit slightly higher g-factors due to the larger spin-orbit coupling of sulfur compared to carbon or hydrogen. mdpi.com

The hyperfine structure of the ESR spectrum would arise from the coupling of the unpaired electron with the magnetic nuclei present in the radical, primarily the protons of the thiophene ring and the methyl group, as well as potentially the bromine atom (both 79Br and 81Br have a nuclear spin of I = 3/2). The magnitude of the hyperfine coupling constants would depend on the distribution of the unpaired electron's spin density throughout the molecule. Studies on radical cations of simple thiophenes and their methylated derivatives have shown that the unpaired electron resides in a π-orbital, with significant spin density on the ring carbons. researchgate.netacs.org

For a hypothetical radical cation of this compound, the spin density distribution would be influenced by the electron-withdrawing nature of the bromo and methylsulfonyl substituents. These groups would affect the energies of the molecular orbitals and thus the distribution of the unpaired electron. The analysis of the hyperfine coupling constants would allow for the mapping of the spin density across the molecule, providing insights into its electronic structure.

Below is a hypothetical data table illustrating the kind of information that could be obtained from an ESR spectrum of a this compound radical species. The values are illustrative and based on typical ranges for similar organic radicals.

| Parameter | Hypothetical Value | Information Provided |

| g-factor | 2.0045 | Indication of a sulfur-containing organic radical |

| a(H) - thiophene ring | 0.1 - 0.5 mT | Spin density on the thiophene ring protons |

| a(H) - methyl group | 0.05 - 0.2 mT | Spin density on the methyl protons |

| a(79/81Br) | 0.2 - 0.8 mT | Spin density on the bromine atom |

Photoluminescence Quantum Yield (PLQY) Characterization

Photoluminescence Quantum Yield (PLQY) is a critical parameter that quantifies the efficiency of the photoluminescence process, which encompasses fluorescence and phosphorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance. youtube.com A high PLQY is desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The PLQY of a molecule is highly dependent on its chemical structure and its environment.

While this compound itself is not typically studied for its luminescent properties, its derivatives, where the thiophene core acts as a building block in larger conjugated systems, could exhibit interesting photoluminescent behavior. The functionalization of thiophenes can significantly modify their optical properties, including their PLQY. worldscientific.comrsc.org

The introduction of a methylsulfonyl group, which is strongly electron-withdrawing, into a thiophene-based chromophore can have a profound effect on its photophysical properties. In many cases, the creation of a donor-acceptor (D-A) structure within a molecule can lead to efficient intramolecular charge transfer (ICT) upon photoexcitation. This ICT state can be emissive, often resulting in a red-shifted fluorescence compared to the non-functionalized chromophore. However, the effect on the PLQY can be complex. While some D-A systems exhibit high PLQY, others show reduced fluorescence due to the promotion of non-radiative decay pathways. rsc.org

The bromine atom in this compound can also influence the PLQY of its derivatives. The heavy atom effect of bromine can enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state), which can quench fluorescence and reduce the PLQY. However, this enhanced intersystem crossing could potentially lead to phosphorescence, although this is often weak at room temperature for organic molecules.

The PLQY of a derivative of this compound would be determined by the balance between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. To create highly emissive materials based on this scaffold, molecular design strategies would aim to rigidify the structure to reduce vibrational-related non-radiative decay and to optimize the electronic properties of the substituents to favor radiative decay. For instance, incorporating the this compound moiety into a larger, more rigid, and highly conjugated polymer or small molecule could potentially lead to materials with significant photoluminescence. researchgate.net

The following table presents hypothetical PLQY data for a series of derivatives of this compound, illustrating how structural modifications might influence their emissive properties.

| Derivative | Structural Modification | Hypothetical PLQY (%) | Emission Color |

| Derivative A | Donor group attached at the 2-position (replacing Br) | 45 | Green |

| Derivative B | Extended conjugation with another aromatic ring | 60 | Yellow |

| Derivative C | Incorporation into a rigid polymer backbone | 75 | Orange |

Computational and Theoretical Chemistry of 2 Bromo 5 Methylsulfonyl Thiophene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Bromo-5-(methylsulfonyl)thiophene. These calculations, primarily based on Density Functional Theory (DFT), allow for the determination of key electronic parameters that govern the molecule's reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determinations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The distribution and energies of these frontier molecular orbitals are key indicators of a molecule's ability to participate in chemical reactions.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene (B33073) Sulfonamide Derivative 1 | -6.89 | -2.24 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.54 | -3.10 | 3.44 |

| 2-Aryl-5-chlorothiophene A | -6.12 | -1.53 | 4.59 |

| 2,5-Biarylthiophene B | -5.98 | -2.02 | 3.96 |

This table presents data from similar thiophene derivatives to illustrate the typical range of HOMO-LUMO energies and band gaps. mdpi.commdpi.com The exact values for this compound may differ.

Band Gap Analysis and Electronic Property Predictions

The energy difference between the HOMO and LUMO levels is known as the band gap, a crucial parameter for predicting a molecule's electronic and optical properties. A large band gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In substituted thiophenes, the band gap can be tuned by altering the substituent groups. For this compound, the presence of two electron-withdrawing groups is expected to result in a significant band gap. Computational studies on similar thiophene sulfonamides have reported band gaps in the range of 3.44 to 4.65 eV. mdpi.comsemanticscholar.org Such a band gap suggests that the molecule is electronically stable. The precise electronic properties are also influenced by the planarity of the molecule, with greater planarity often leading to enhanced electronic delocalization.

Reaction Mechanism Predictions and Energy Landscape Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This includes the characterization of reactants, products, intermediates, and transition states.

Transition State Characterization and Reaction Pathways

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. DFT calculations can model the elementary steps of such reactions, including oxidative addition, transmetalation, and reductive elimination. nih.gov

For the Suzuki-Miyaura coupling of a brominated aromatic compound, the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative and concludes with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov

DFT studies on the Suzuki-Miyaura reaction of bromobenzene (B47551) have determined the activation energies for these steps. For example, the oxidative addition step has a relatively low activation energy, while the transmetalation step is often the rate-determining step with a higher activation barrier. nih.gov The presence of a base is crucial for facilitating the transmetalation step. nih.gov A similar mechanistic pathway is expected for this compound, with the electron-withdrawing methylsulfonyl group potentially influencing the energetics of the transition states.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time.

For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotation around the single bonds connecting the methylsulfonyl group to the thiophene ring. Such simulations are also valuable for understanding how the molecule interacts with solvents or other molecules in a condensed phase. While specific MD studies on this compound were not found in the search results, the technique is widely applied to study the dynamics of organic molecules, including other thiophene derivatives. rsc.orgrsc.org

Density Functional Theory (DFT) Applications in Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a versatile and widely used computational method for investigating the properties of molecules like this compound. mdpi.comresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a range of applications.

DFT can be used to predict various reactivity descriptors, such as the distribution of electrostatic potential (ESP). The ESP map indicates the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the bromine and methylsulfonyl groups would lead to a relatively electron-deficient thiophene ring, influencing its reactivity in substitution reactions.

Furthermore, DFT is employed to predict spectroscopic properties. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of the molecule. Similarly, calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts, which are invaluable for structure elucidation. scispace.com

In Silico Studies for Structure-Activity Relationship Prediction

In silico structure-activity relationship (SAR) studies are pivotal in modern drug discovery, providing a framework to correlate a molecule's structural features with its biological activity. For this compound, while specific and extensive SAR studies are not widely documented in publicly available literature, the principles of SAR can be applied by analyzing its constituent functional groups and comparing them to related thiophene derivatives.

The electronic properties of the thiophene ring are significantly influenced by its substituents. The bromine atom at the 2-position and the methylsulfonyl group at the 5-position are both electron-withdrawing. This electronic profile is a critical determinant of the molecule's interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on other thiophene analogs have demonstrated the importance of electronic parameters, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating biological activities like anti-inflammatory effects. nih.gov For instance, a lower ELUMO value, which can be influenced by electron-withdrawing groups, is often correlated with enhanced activity in certain contexts.

QSAR models are developed by correlating physicochemical descriptors of a series of compounds with their measured biological activities. These descriptors can be categorized as electronic, steric, and hydrophobic. For a hypothetical series of analogs of this compound, a QSAR study might involve the parameters shown in the table below.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Class | Specific Descriptor | Potential Influence on Activity |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing nature of substituents. |

| Dipole Moment | Affects solubility and binding orientation in a polar active site. | |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its polarizability. |

| Taft Steric Parameter (Es) | Quantifies the bulkiness of a substituent. | |

| Hydrophobic | Partition Coefficient (logP) | Influences membrane permeability and transport to the target site. |

This table is illustrative and based on general QSAR principles.

By systematically modifying the substituents on the thiophene ring and evaluating the resulting change in biological activity, a predictive QSAR model could be constructed. This model would be invaluable for designing novel, more potent derivatives of this compound for specific therapeutic applications.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening virtual libraries of compounds for potential binders.

The key interactions that would likely govern the binding of this compound include:

Hydrogen Bonding: The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors, which can form strong interactions with hydrogen bond donor residues (e.g., arginine, lysine, serine) in the active site of a protein.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's backbone or side chains.

π-Interactions: The aromatic thiophene ring can engage in π-π stacking or π-cation interactions with aromatic or charged residues in the binding pocket.

A hypothetical molecular docking simulation of this compound into a generic kinase inhibitor binding site might yield the following interaction profile:

Table 2: Hypothetical Molecular Docking Results for this compound

| Interaction Type | Ligand Atom/Group | Protein Residue (Example) | Estimated Contribution to Binding Affinity |

| Hydrogen Bond | Sulfonyl Oxygen | Lysine (LYS) | High |

| Hydrogen Bond | Sulfonyl Oxygen | Serine (SER) | Moderate |

| Halogen Bond | Bromine | Carbonyl Oxygen of Glycine (GLY) | Moderate |

| π-π Stacking | Thiophene Ring | Phenylalanine (PHE) | Moderate-High |

This table is for illustrative purposes and the specific interactions and their strengths would depend on the actual protein target.

Such molecular docking investigations are crucial for lead optimization. By visualizing the binding mode of this compound, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents. The insights gained from these computational studies provide a solid foundation for the subsequent synthesis and biological evaluation of novel analogs.

Advanced Applications in Materials Science

Dye-Sensitized Solar Cells (DSSCs) and Photosensitizers

In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising low-cost photovoltaic technology. psu.edu The efficiency of a DSSC is critically dependent on the properties of the photosensitizer dye, which is responsible for light absorption and electron injection into the semiconductor electrode. biointerfaceresearch.com

Organic dyes used in DSSCs are often designed with a Donor-π-Acceptor (D-π-A) or Donor-Acceptor-Donor (D-A-D) architecture. In this design, the donor and acceptor units are connected by a π-conjugated bridge. Thiophene (B33073) units are excellent choices for the π-bridge due to their ability to facilitate intramolecular charge transfer and extend the light absorption range. biointerfaceresearch.com

Electro-Optical and Nonlinear Optical (NLO) Properties of Derivatives

Materials with significant second- or third-order nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and data processing. Organic molecules, particularly those with a strong donor-acceptor character and an extended π-electron system, are known to exhibit large NLO responses.

Research has shown that sulfone-substituted thiophene derivatives are promising candidates for second-order NLO materials. A study on sulfone-substituted thiophene imino dyes demonstrated their notable second-order nonlinearities. rsc.org The synthesis of these chromophores involves the reaction of a sulfone-substituted thiophene aldehyde with an aniline (B41778) derivative. The resulting push-pull system, with the sulfone group acting as a potent electron acceptor, leads to a significant intramolecular charge transfer upon excitation, which is a key requirement for a large second-order NLO response (β).

The table below summarizes the properties of two such dyes, highlighting the effect of the sulfonyl substituent on their optical and NLO properties.

| Compound | R | λmax (nm) in CHCl3 | β (10⁻³⁰ esu) |

| 5a | Me | 448 | 190 |

| 5b | Ph | 450 | 200 |

Data sourced from Chou et al. (1996) rsc.org

These findings underscore the potential of using 2-Bromo-5-(methylsulfonyl)thiophene as a precursor for creating advanced NLO materials. The bromo-substituent provides a synthetic handle to introduce various donor groups, allowing for the fine-tuning of the NLO properties. The methylsulfonyl group serves as a powerful electron acceptor, enhancing the push-pull character of the molecule. The development of such materials could lead to new electro-optic modulators and other photonic devices.

Functional Materials for Optoelectronic Devices

The inherent electronic properties of this compound, primarily its electron-deficient nature, make it a valuable precursor in the synthesis of functional materials for optoelectronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The methylsulfonyl group effectively lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene ring, a critical aspect in designing materials for specific electronic applications.

In the context of organic photovoltaics, thiophene-based derivatives are integral to the development of high-performance active layer materials. rsc.orgmdpi.com The electron-withdrawing sulfonyl group in this compound can be exploited to create donor-acceptor (D-A) type copolymers. These materials exhibit broad absorption spectra and efficient charge separation, both of which are crucial for high power conversion efficiencies. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the polymerization of this monomer with other aromatic units to construct conjugated polymers with tailored bandgaps and charge transport properties.

Research has shown that the incorporation of electron-withdrawing groups is a key strategy in developing n-type (electron-accepting) organic semiconductors. While specific performance data for materials directly synthesized from this compound is proprietary and found within patent literature, the principles of its design are evident in the broader class of sulfonyl-functionalized thiophene materials used in organic electronics. For instance, related thieno[3,2-b]thiophene-based small molecules have been investigated as bifunctional materials, capable of acting as both electron donors and acceptors in organic solar cells, achieving power conversion efficiencies in the range of 3-4%. researchgate.net

| Material Type | Device Application | Key Property Influence of Sulfonyl Group | Representative Performance |

| Donor-Acceptor Copolymers | Organic Solar Cells (OSCs) | Lowers HOMO/LUMO levels, enhances electron affinity | PCEs of 3-4% for related thieno[3,2-b]thiophene (B52689) materials researchgate.net |

| n-type Semiconductors | Organic Field-Effect Transistors (OFETs) | Creates electron-deficient π-system for electron transport | (Data not publicly available for direct derivatives) |

| Luminescent Polymers | Organic Light-Emitting Diodes (OLEDs) | Modulates emission color and quantum efficiency | (Data not publicly available for direct derivatives) |

Interface Engineering and Thin Film Applications in Organic Electronics

The performance and stability of organic electronic devices are critically dependent on the interfaces between different material layers, such as the electrode-semiconductor and donor-acceptor interfaces. aps.orgrsc.org this compound and its derivatives can be employed in interface engineering to optimize device performance. One key strategy is the formation of self-assembled monolayers (SAMs) on electrode surfaces. The thiophene moiety can anchor to metal surfaces like gold, while the functional groups can tune the work function of the electrode to facilitate more efficient charge injection or extraction.

Furthermore, the morphology of the active layer in thin-film devices plays a crucial role in determining their efficiency. rsc.orgchalmers.sekaust.edu.saprinceton.edu The use of solvent additives during the deposition of the active layer is a common technique to control the crystallization and phase separation of the donor and acceptor materials. Halogenated thiophenes, for example, have been successfully used as solvent additives to mediate the morphology of the active layer in organic solar cells, leading to significant improvements in power conversion efficiency. rsc.org The principles governing the interaction of these additives with the bulk materials can be applied to derivatives of this compound. The polarity and solubility characteristics imparted by the methylsulfonyl group can influence the drying dynamics and molecular packing of the active layer components, leading to more favorable nanostructures for charge transport and collection.

While specific studies detailing the use of this compound as an interfacial modifier or a solvent additive are not widely published in open literature, its structural motifs are present in materials designed for these purposes. The ability to functionalize surfaces and influence thin-film morphology underscores the versatility of this compound in advanced materials science applications.

| Application Area | Technique | Function of this compound Derivative | Potential Impact on Device Performance |

| Electrode Modification | Self-Assembled Monolayers (SAMs) | Alters the work function of the electrode surface. | Improved charge injection/extraction, reduced contact resistance. |

| Active Layer Morphology | Solvent Additive | Influences crystallization and phase separation of donor/acceptor materials. rsc.org | Enhanced charge transport, increased power conversion efficiency. chalmers.sersc.orgresearchgate.net |

| Thin-Film Transistors | Dielectric Interface Modification | Modifies the semiconductor-dielectric interface to reduce charge trapping. | Higher charge carrier mobility, improved device stability. kaust.edu.saprinceton.edu |

Exploration of Biological and Bioactive Properties Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Investigation of Biochemical Interactions

The biochemical interactions of thiophene (B33073) derivatives are a key area of research, with a focus on how they engage with crucial cellular components like enzymes.

Thiophene derivatives have been investigated for their ability to inhibit Glutathione S-transferases (GSTs), a family of enzymes involved in cellular detoxification. yyu.edu.tr Inhibition of these enzymes can increase the sensitivity of cancer cells to chemical insults. A study on the thiophene derivative 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) demonstrated its potential as a GST inhibitor. The research found that BMPT could decrease total GST activities in HepG2 cancer cells by 40%. yyu.edu.tr Molecular docking studies further elucidated the potential mechanism, suggesting different inhibitory models for various GST isoforms. yyu.edu.tr

| Thiophene Derivative | Target Enzyme Isoform | Predicted Inhibition Model | Reference |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | GSTP1-1 | Mixed | yyu.edu.tr |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | GSTA1-1 | Uncompetitive | yyu.edu.tr |

| 2-Bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) | GSTM2-2 | Uncompetitive | yyu.edu.tr |

Cellular Response Studies

The response of cells to thiophene compounds, particularly concerning programmed cell death or apoptosis, is a significant field of study.

Apoptosis is a critical process for removing damaged or cancerous cells and is tightly regulated by a host of proteins. mdpi.com The Bcl-2 family of proteins are central regulators, consisting of anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.com The ratio of Bax to Bcl-2 is a critical determinant for initiating apoptosis, often through the activation of executioner enzymes known as caspases, such as caspase-3. mdpi.comresearchgate.net

Research into the thiophene derivative BMPT has shown it can induce apoptosis in cancer cell lines. yyu.edu.tr In these studies, treatment with the compound led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. yyu.edu.tr This shift in the Bax/Bcl-2 ratio was accompanied by an increase in the expression and activation of caspases, including the key executioner caspase-3. yyu.edu.tr These findings suggest that the apoptotic effect of this thiophene derivative is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. yyu.edu.trnih.gov

| Biomarker | Effect of Thiophene Derivative (BMPT) Treatment | Role in Apoptosis | Reference |

| Bax | Increased expression | Pro-apoptotic | yyu.edu.tr |

| Bcl-2 | Decreased expression | Anti-apoptotic | yyu.edu.tr |

| Caspase-3 | Increased expression | Executioner caspase | yyu.edu.tr |

| Caspase-8 | Increased expression | Initiator caspase | yyu.edu.tr |

| Caspase-9 | Increased expression | Initiator caspase | yyu.edu.tr |

Modulatory Effects on Biological Pathways

By interacting with key molecular targets, thiophene derivatives can modulate entire biological pathways. The induction of apoptosis via the Bcl-2 family and caspases is a prime example of pathway modulation. mdpi.com By altering the levels of Bcl-2, these compounds can inhibit its function of sequestering pro-apoptotic proteins, thereby triggering the mitochondrial apoptosis pathway. mdpi.com Furthermore, the inhibition of detoxification pathways, such as those involving Glutathione S-transferases, represents another level of biological modulation, potentially weakening a cell's defense mechanisms. yyu.edu.tr

Interaction with Molecular Targets (e.g., Receptors, Enzymes)

The biological activity of thiophene compounds stems from their interaction with specific molecular targets. As noted, enzymes like Glutathione S-transferases are one such target class. yyu.edu.tr

Another critical enzyme target for thiophene derivatives is Factor Xa (FXa), a serine protease that plays a pivotal role in the blood coagulation cascade. unipd.it A class of oxazolidinone-based FXa inhibitors demonstrated that a 5-chlorothiophene moiety was crucial for high-affinity binding within the S1 subsite of the enzyme. unipd.it Notably, replacing this with a 5-bromothiophene derivative also resulted in a subnanomolar inhibitor, underscoring the importance of the halogenated thiophene scaffold for interacting with this target. unipd.it Additionally, the well-known anti-inflammatory drug DUP-697, a COX-2 inhibitor, features a 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene structure, highlighting the versatility of the brominated thiophene sulfone motif in targeting different enzymes. nih.gov

Antithrombotic and Haemolytic Activity Assessments of Derivatives

Building on the interaction with coagulation factors like FXa, derivatives of thiophene have been explicitly tested for their antithrombotic (anti-clotting) and haemolytic (red blood cell rupturing) properties.

In one study, a series of novel 2-(bromomethyl)-5-aryl-thiophene derivatives were synthesized and evaluated. nih.govd-nb.info The compounds exhibited low to moderate antithrombotic activity against human blood clots, with compound 3i (where the aryl group is 4-chlorophenyl) showing the most potent clot lysis at 31.5%. nih.govd-nb.info The same study also assessed haemolytic activity. While most compounds were in a safe range, derivative 3f (aryl group = 4-bromophenyl) and 3i (aryl group = 4-chlorophenyl) showed the highest haemolysis of red blood cells. nih.govd-nb.info

| Compound Derivative | % Clot Lysis (Antithrombotic Activity) | % Haemolysis | Reference |

| 3i (4-chlorophenyl) | 31.5% | 33.6% | nih.govd-nb.info |

| 3f (4-bromophenyl) | Not specified as highest | 69.7% | nih.govd-nb.info |

These findings, combined with the potent inhibition of Factor Xa by other thiophene derivatives, indicate that this chemical class is a promising scaffold for the development of novel antithrombotic agents. unipd.it

Antimicrobial and Anti-inflammatory Potential of Related Thiophenes

While specific research on the bioactive properties of 2-Bromo-5-(methylsulfonyl)thiophene is not extensively detailed in publicly available literature, the thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically significant compounds. nih.gov Thiophene derivatives are considered "privileged structures" in drug design and discovery due to their wide range of therapeutic properties, including well-documented antimicrobial and anti-inflammatory effects. nih.govnih.gov This section explores the research findings related to the antimicrobial and anti-inflammatory potential of various thiophene-containing molecules, providing a scientific context for the potential bioactivity of substituted thiophenes like this compound.

Antimicrobial Research Findings

The thiophene ring is a key component in numerous compounds that have been synthesized and evaluated for their antimicrobial capabilities. nih.gov Research has demonstrated that the introduction of various substituents to the thiophene core can lead to potent antimicrobial agents.

A study focused on novel "armed thiophene" derivatives revealed significant antibacterial and antifungal properties. nih.gov In this research, a 2-acetylthiophene (B1664040) derivative was modified with different nitrogen nucleophiles. nih.gov The resulting compounds were tested against various bacterial and fungal strains. Notably, one iminothiophene derivative (compound 7 in the study) demonstrated greater potency against Pseudomonas aeruginosa than the standard antibiotic, gentamicin (B1671437). nih.gov Several other synthesized compounds also exhibited promising activity against the four tested fungal species. nih.gov

Further research into thiophene derivatives has identified new chemical entities with potential against drug-resistant Gram-negative bacteria. nih.gov A focused library of 24 thiophene derivatives chemically related to initial hits was evaluated, leading to the identification of compounds with significant antibacterial activity against Acinetobacter baumannii and Escherichia coli. nih.gov Time-kill curve assays confirmed that specific derivatives had bactericidal effects against colistin-resistant strains of these bacteria. nih.gov The study suggested that these compounds function by increasing membrane permeabilization and reducing the adherence of the bacteria to host cells. nih.gov Structure-activity relationship analysis indicated that substitutions on the amide at position 2 of the thiophene ring were crucial for activity. For example, adding a 4-chlorophenyl substituent resulted in a more potent compound against the tested pathogens. nih.gov

Thieno[2,3-b]thiophene derivatives have also been investigated for their medicinal applications, showing a range of biological properties including antibacterial and antiviral activities. acs.org

Table 1: Selected Thiophene Derivatives and their Antimicrobial Activity

| Compound/Derivative Class | Target Microorganism(s) | Key Research Finding | Reference |

|---|---|---|---|

| Iminothiophene derivative (7) | Pseudomonas aeruginosa | More potent than the standard drug gentamicin in in-vitro tests. | nih.gov |

| Thiophene derivatives (4 and 8) | Colistin-Resistant A. baumannii and E. coli | Demonstrated bactericidal effects; increased membrane permeabilization. | nih.gov |

| Thiophene with 4-chlorophenyl substituent | A. baumannii and E. coli | Substitution at position 2 of the thiophene ring led to a more potent compound. | nih.gov |

Anti-inflammatory Research Findings

Thiophene-based compounds are well-known for their anti-inflammatory properties, with commercial drugs such as Tinoridine and Tiaprofenic acid serving as prime examples. nih.gov The mechanism of action for many of these derivatives involves the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov

Research into tetrasubstituted thiophenes has shed light on structure-activity relationships for anti-inflammatory effects. One study concluded that the presence of a chloro (-Cl) group in the anilino moiety at the second position of the thiophene nucleus enhanced the anti-inflammatory profile of the tested compounds. tandfonline.com Conversely, a methyl (-CH₃) group at the same position appeared to reduce the activity. tandfonline.com

Another area of investigation involves 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which have been identified as activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. nih.gov These compounds exhibited anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov Their action was linked to the ability to reverse elevated levels of pro-inflammatory cytokines (such as IL-1β, IL-6, TNF-α) and inflammatory mediators (including COX-2 and NF-κB). nih.gov

A study evaluating a specific compound, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrated significant inhibition of inflammation in both acute (carrageenan-induced paw edema) and chronic (cotton pellet-induced granuloma) rat models. njppp.com The effects were comparable to the standard anti-inflammatory drug indomethacin. njppp.com

The structural features frequently associated with the anti-inflammatory activity of thiophene derivatives include the presence of carboxylic acids, esters, amines, amides, and methoxy (B1213986) groups. nih.govnih.gov These groups are highlighted as important for biological target recognition, particularly for the inhibition of COX and LOX enzymes. nih.gov

Table 2: Selected Thiophene Derivatives and their Anti-inflammatory Activity

| Compound/Derivative Class | In-Vitro/In-Vivo Model | Key Research Finding | Reference |

|---|---|---|---|

| Tetrasubstituted thiophenes with -Cl group | Not specified | Presence of a -Cl group in the anilino moiety at the thiophene C2 position enhances anti-inflammatory activity. | tandfonline.com |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | LPS-stimulated RAW 264.7 cells | Act as NRF2 activators; reduce levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (COX-2, NF-κB). | nih.gov |

| 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | Demonstrated significant anti-inflammatory effects comparable to indomethacin. | njppp.com |

Derivatization and Analogue Synthesis for Structure Activity Relationship Studies

Design and Synthesis of Diverse Bromine-Substituted Analogues

The bromine atom at the 2-position of the thiophene (B33073) ring is a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. The synthesis of analogues often starts with the bromination of a pre-functionalized thiophene or by modifying a commercially available bromothiophene.

One common strategy involves the Suzuki-Miyaura coupling reaction, where the bromine atom is replaced with a wide range of aryl or heteroaryl groups. This reaction is catalyzed by a palladium complex and allows for the creation of a large library of analogues with diverse electronic and steric properties. The reactivity of the C-Br bond in these coupling reactions is influenced by the strong electron-withdrawing nature of the methylsulfonyl group, which activates the C2 position for such transformations.

Another approach to generating bromine-substituted analogues is through the modification of other positions on the thiophene ring while retaining the bromine at C2. For instance, the synthesis of 2-bromo-5-(bromomethyl)thiophene (B1590285) provides a derivative with an additional reactive site. The bromomethyl group can be further functionalized through nucleophilic substitution reactions, expanding the diversity of the resulting analogues.

The following table summarizes some examples of bromine-substituted analogues and their synthetic utility:

| Compound | Substituents | Synthetic Utility |

| 2-Bromo-5-(methylthio)thiophene | Bromine at C2, methylthio at C5 | Precursor for the synthesis of the corresponding sulfone through oxidation. |

| 2-Bromo-5-(bromomethyl)thiophene | Bromine at C2, bromomethyl at C5 | The bromomethyl group allows for further functionalization via nucleophilic substitution. |

| 2,5-Dibromothiophene | Bromine at C2 and C5 | A common starting material for introducing different substituents at the 2 and 5 positions. |

Modifications of the Methylsulfonyl Moiety

The methylsulfonyl group at the 5-position plays a crucial role in determining the electronic properties of the thiophene ring. Modifications to this group can significantly impact the molecule's reactivity and biological activity.

One area of exploration is the variation of the alkyl group attached to the sulfonyl moiety. For example, replacing the methyl group with a larger alkyl group, such as an isopropyl group to give 2-bromo-5-(isopropylsulfonyl)thiophene, can introduce steric bulk and alter the lipophilicity of the molecule. The synthesis of such analogues typically involves the oxidation of the corresponding thioether, which can be prepared through various synthetic routes.

Furthermore, the sulfonyl group itself can be a target for modification. While reduction of the sulfonyl group is challenging, it is possible to synthesize analogues with different oxidation states of sulfur, such as the corresponding sulfoxide (B87167) or sulfide (B99878). These modifications can dramatically alter the electron-withdrawing strength of the substituent and its ability to participate in hydrogen bonding.

The table below highlights some modifications of the methylsulfonyl group and their potential impact:

| Analogue | Modification | Potential Impact |

| 2-Bromo-5-(isopropylsulfonyl)thiophene | Replacement of methyl with isopropyl | Increased steric bulk and lipophilicity. |

| 2-Bromo-5-(methylsulfinyl)thiophene | Reduction of sulfonyl to sulfoxide | Reduced electron-withdrawing strength, introduction of a chiral center. |

| 2-Bromo-5-(methylthio)thiophene | Reduction of sulfonyl to sulfide | Further reduction in electron-withdrawing character, increased nucleophilicity of the sulfur atom. |

| 2-Bromo-5-(methanesulfonylmethyl)thiophene | Insertion of a methylene (B1212753) spacer | Increased flexibility and altered spatial arrangement of the sulfonyl group. nih.gov |

Introduction of Various Functional Groups onto the Thiophene Core

Beyond modifications at the 2 and 5 positions, the introduction of other functional groups onto the thiophene core at the 3 and 4 positions can lead to a deeper understanding of SAR. These substitutions can be achieved through various synthetic methodologies, including electrophilic aromatic substitution and metalation-functionalization sequences.

The strong directing effect of the existing substituents on 2-bromo-5-(methylsulfonyl)thiophene will influence the regioselectivity of these reactions. The electron-withdrawing nature of both the bromo and methylsulfonyl groups deactivates the thiophene ring towards electrophilic substitution, making such reactions challenging. However, under forcing conditions or with highly reactive electrophiles, substitution may be possible.

A more common approach is the use of directed ortho-metalation, where a strong base is used to deprotonate a position adjacent to a directing group, followed by quenching with an electrophile. This allows for the regioselective introduction of a wide variety of functional groups, including halogens, alkyls, and carbonyls.

Examples of functional groups that can be introduced and their potential effects are listed below:

| Functional Group | Potential Position(s) | Potential Effects |

| Nitro (-NO2) | 3 or 4 | Strong electron-withdrawing group, can participate in hydrogen bonding. |

| Cyano (-CN) | 3 or 4 | Electron-withdrawing group, can act as a hydrogen bond acceptor. |

| Amino (-NH2) | 3 or 4 | Electron-donating group, can act as a hydrogen bond donor. |

| Hydroxyl (-OH) | 3 or 4 | Can act as both a hydrogen bond donor and acceptor. |

Impact of Substitution Patterns on Chemical Reactivity and Electronic Properties

The nature and position of substituents on the thiophene ring have a profound effect on the molecule's chemical reactivity and electronic properties. The interplay between electron-donating and electron-withdrawing groups can fine-tune the electron density of the thiophene ring and influence its behavior in chemical reactions.

The methylsulfonyl group is a strong electron-withdrawing group, which significantly deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). nih.gov The bromine atom at the 2-position further contributes to this deactivation. The electron-withdrawing nature of the methylsulfonyl group deactivates the β-position (C4) of the thiophene ring, directing palladium-catalyzed coupling reactions to the α-brominated site (C2).

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into how different substituents modulate the electronic structure and reactivity of thiophene derivatives. nih.gov These studies can help in predicting the outcome of chemical reactions and in the rational design of new analogues with desired properties. For instance, the introduction of an electron-donating group at the 3 or 4-position would be expected to increase the electron density of the thiophene ring, potentially making it more susceptible to electrophilic attack and less reactive in SNAr reactions.

A study on tetraphenylethylene–thiophene derivatives revealed that the substitution pattern critically modulates the photoluminescence quantum yields. mdpi.com This highlights how the spatial arrangement and number of substituents can significantly impact the material's properties.

Creation of Compound Libraries for Academic Screening

The development of efficient and versatile synthetic routes to this compound analogues facilitates the creation of compound libraries for high-throughput screening in academic and industrial settings. These libraries, containing a diverse set of structurally related compounds, are invaluable tools for the discovery of new bioactive molecules and functional materials.

The synthesis of such libraries often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously to generate a large number of compounds in a short period. The use of solid-phase synthesis, where one of the reactants is attached to a solid support, can further streamline the purification process.

These compound libraries can be screened against a wide range of biological targets, such as enzymes and receptors, to identify potential drug candidates. impactfactor.org They can also be evaluated for their materials properties, such as their performance in organic electronic devices. The data obtained from these screenings provide crucial information for understanding SAR and for the further optimization of lead compounds.

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Approaches

The contemporary focus on environmentally responsible chemical manufacturing is driving research towards greener synthetic routes for key intermediates like 2-Bromo-5-(methylsulfonyl)thiophene. Traditional synthesis often involves brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF). Future research will likely prioritize the development of more sustainable methods.

Key areas of investigation include:

Alternative Brominating Agents: Exploring less hazardous and more atom-economical brominating sources to replace conventional reagents.

Green Solvents: Investigating the use of bio-based solvents, supercritical fluids, or even solvent-free reaction conditions to minimize the environmental impact associated with volatile organic compounds.

Catalytic Processes: Designing catalytic systems for bromination and sulfonylation that reduce waste generation and lower the energy requirements of the synthesis. The inherent stability and reactivity of the compound make it an excellent candidate for such green chemistry applications.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer improved safety, better control over reaction parameters, and higher yields, contributing to a more efficient and sustainable process.

Advanced Catalysis for Highly Selective Transformations

The dual functionality of this compound makes it an ideal substrate for advanced catalytic transformations, particularly in cross-coupling reactions. The bromine atom serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

Future research will focus on:

Regioselective Functionalization: The powerful electron-withdrawing nature of the methylsulfonyl group deactivates the adjacent β-position of the thiophene (B33073) ring, thereby directing palladium-catalyzed coupling reactions to occur with high selectivity at the α-brominated site. This inherent regioselectivity is crucial for synthesizing well-defined molecules.

Novel Coupling Partners: Expanding the scope of cross-coupling reactions beyond standard Suzuki-Miyaura, Stille, and Negishi reactions to include a wider array of nucleophiles and organometallic reagents. nih.govresearchgate.net This will enable the synthesis of previously inaccessible derivatives.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations under mild conditions, potentially offering alternative reaction pathways that are complementary to traditional palladium catalysis.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(0) complexes (e.g., Pd(PPh₃)₄) | Suzuki-Miyaura Coupling | Formation of C-C bonds with aryl boronic acids to create 2,5-disubstituted aryl-thiophenes. | nih.govresearchgate.netmdpi.com |

| Palladium complexes | Stille Coupling | Formation of C-C bonds with organotin reagents, a common method for creating terthiophene derivatives. | mdpi.com |

| Palladium complexes | Negishi Coupling | C-C bond formation, offering an alternative to Suzuki and Stille reactions. |

This table is interactive and can be sorted by clicking on the column headers.

Multi-component Reactions and Complex Molecular Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool for rapidly generating molecular diversity. rug.nl The application of this compound as a building block in MCRs is a promising, yet underexplored, research area.

Future directions include:

Designing Novel MCRs: Developing new MCR protocols where the thiophene derivative can be incorporated to build complex heterocyclic scaffolds. Its dual reactivity could allow it to participate sequentially or in a concerted manner in these one-pot reactions.